molecular formula C24H21N5O3 B2706814 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-16-8

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2706814
CAS No.: 941989-16-8
M. Wt: 427.464
InChI Key: RKRZNAVXLSWKHT-UHFFFAOYSA-N
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Description

The compound “1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a dihydroquinoline moiety, a pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, and a pyridin-2-ylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The dihydroquinoline moiety would contribute a bicyclic ring structure, while the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety would contribute a tricyclic ring structure .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has focused on the synthesis of heterocyclic compounds, demonstrating methods for creating complex molecular structures with potential applications in material science and pharmaceuticals. For instance, a study by Majumdar and Mukhopadhyay (2003) showcases the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, highlighting techniques in radical cyclization for creating C-C bonds in heterocyclic compounds (Majumdar & Mukhopadhyay, 2003). These methodologies could be relevant for synthesizing the compound , given its complex heterocyclic structure.

Antimicrobial and Antioxidant Applications

Research by Hussein, Ismail, and El-Adly (2016) on 4-Hydroxy Quinolinone Derivatives as antioxidants in lubricating grease demonstrates the utility of quinoline derivatives in enhancing the oxidative stability of industrial products (Hussein, Ismail, & El-Adly, 2016). This suggests potential antioxidant applications for the compound , which shares structural similarities with quinolinones.

Fluorescent Chemosensors

A study by Jang et al. (2018) on the development of a fluorescent chemosensor for the detection of Group IIIA metal ions (Al3+, Ga3+, and In3+) introduces applications in environmental monitoring and analytical chemistry (Jang et al., 2018). The structural features of the compound, particularly its ability to interact with metal ions, could be leveraged in designing new chemosensors based on the compound's framework.

Material Science and Photophysical Properties

The design and synthesis of novel compounds for material science applications, such as photophysical properties and pH-sensing, have been explored. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with atypical AIE (Aggregation-Induced Emission) properties, which could serve as colorimetric pH sensors (Yan et al., 2017). The complex structure of the compound may offer unique photophysical properties useful in developing new materials with specific light-emission characteristics.

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of dihydroquinoline and pyrido[3,2-d]pyrimidinone moieties, it could be of interest in medicinal chemistry or materials science .

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZNAVXLSWKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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